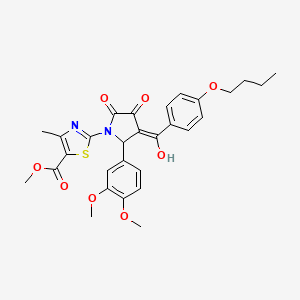![molecular formula C13H7NO4 B15208197 6,9-Dihydroxybenzo[g]isoquinoline-5,10-dione CAS No. 4589-37-1](/img/structure/B15208197.png)
6,9-Dihydroxybenzo[g]isoquinoline-5,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,9-Dihydroxybenzo[g]isoquinoline-5,10-dione is a complex organic compound with significant potential in various scientific fields. It is characterized by its unique structure, which includes two hydroxyl groups and a quinone moiety. This compound is known for its diverse applications in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6,9-Dihydroxybenzo[g]isoquinoline-5,10-dione typically involves starting materials such as 2-methyl-1,4-naphthoquinone (vitamin K). A crucial step in the synthetic route is the intramolecular Heck reaction of an N-vinylacetamide, which is facilitated by the combination of cesium carbonate and a bulky, electron-rich trialkylphosphine (tBuCy2P.HBF4) to achieve high 6-endo-trig selectivity .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
化学反応の分析
Types of Reactions: 6,9-Dihydroxybenzo[g]isoquinoline-5,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce hydroquinone derivatives.
科学的研究の応用
6,9-Dihydroxybenzo[g]isoquinoline-5,10-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Industry: Its unique chemical properties are utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 6,9-Dihydroxybenzo[g]isoquinoline-5,10-dione involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes, disrupting cellular processes and leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
- Benzo[g]isoquinoline-5,10-dione
- 1,4-Anthraquinone
- Mitoxantrone
Comparison: 6,9-Dihydroxybenzo[g]isoquinoline-5,10-dione is unique due to its specific hydroxyl and quinone functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it often exhibits higher potency in certain biological assays and can be more versatile in synthetic applications .
特性
CAS番号 |
4589-37-1 |
|---|---|
分子式 |
C13H7NO4 |
分子量 |
241.20 g/mol |
IUPAC名 |
6,9-dihydroxybenzo[g]isoquinoline-5,10-dione |
InChI |
InChI=1S/C13H7NO4/c15-8-1-2-9(16)11-10(8)12(17)6-3-4-14-5-7(6)13(11)18/h1-5,15-16H |
InChIキー |
FQKWIZGNBZNVIS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C2C(=C1O)C(=O)C3=C(C2=O)C=NC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



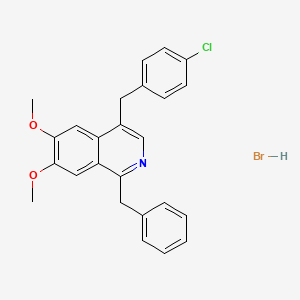
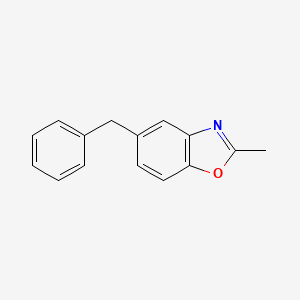
![{4-[(5-{[7-(Trifluoromethyl)quinolin-4-YL]sulfanyl}pentyl)oxy]phenyl}methanol](/img/structure/B15208136.png)
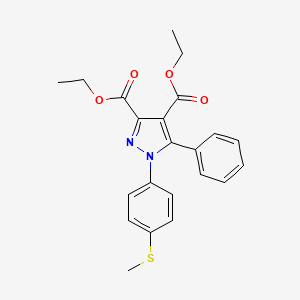
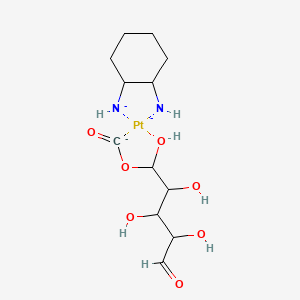

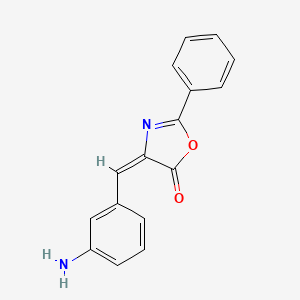
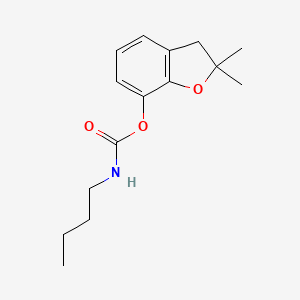
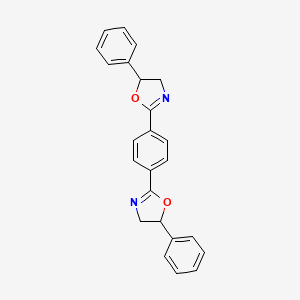
![4-[(4-Methoxyphenyl)methyl]-3-phenyl-1,2-oxazol-5(2H)-one](/img/structure/B15208185.png)
![2,3,3-Trimethyl-3H-pyrrolo[3,2-b]pyridine](/img/structure/B15208188.png)
